FA-Phe-OH

Description

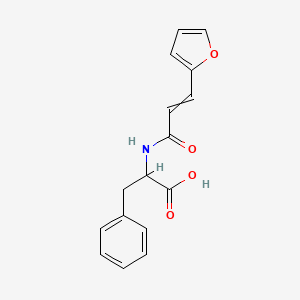

Chemical Name: N-(3-(2-Furyl)acryloyl)-L-phenylalanine (FA-Phe-OH) Molecular Formula: C₁₆H₁₅NO₄ Molecular Weight: 285.30 g/mol () CAS No.: 64967-39-1 () Synthesis: this compound is synthesized via a four-step route:

Knoevenagel Condensation: Furfural reacts with malonic acid at 95°C for 5 hours (molar ratio 1:1.2) to yield 2-furanacrylic acid.

Esterification: 2-Furanacrylic acid undergoes methylesterification.

Acylation: Reacts with L-phenylalanine methyl ester hydrochloride at 35°C for 4 hours (molar ratio 1:1.2), using SOCl₂ as a cost-effective alternative to BOP reagent.

Hydrolysis: Final hydrolysis yields this compound with 80.2% total yield and 99.5% HPLC purity ().

Properties

IUPAC Name |

2-[3-(furan-2-yl)prop-2-enoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-10,14H,11H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMRHXUZHXEHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

FA-Phe-OH , or phenylalanine derivative, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, focusing on its interactions, therapeutic potential, and implications in conditions such as phenylketonuria (PKU) and neurodegenerative diseases.

This compound functions primarily through its interaction with the L-type amino acid transporter 1 (LAT1) . LAT1 is crucial for transporting large neutral amino acids across cell membranes, which is particularly relevant in the context of brain and tumor targeting. Recent studies have shown that specific analogs of phenylalanine, including this compound, exhibit enhanced affinity for LAT1, suggesting potential applications in drug delivery systems aimed at the central nervous system (CNS) and cancer treatment .

Therapeutic Implications

-

Phenylketonuria (PKU) :

- PKU is an autosomal recessive disorder caused by a deficiency in phenylalanine hydroxylase, leading to toxic accumulation of phenylalanine in the body. This compound has been investigated for its ability to modulate phenylalanine levels. A recent clinical trial demonstrated a significant reduction in blood phenylalanine levels among patients treated with sepiapterin, a compound that enhances the metabolism of phenylalanine . This highlights the potential role of this compound in managing PKU through dietary supplementation or pharmacological interventions.

-

Neurodegenerative Diseases :

- Studies have linked elevated levels of phenylalanine to neurodegenerative conditions such as Alzheimer's disease. The aggregation of phenylalanine into amyloid fibrils can lead to neurotoxicity . this compound's ability to inhibit this aggregation could provide a therapeutic avenue for preventing or treating these diseases.

Study 1: LAT1 Selectivity

A recent study assessed the selectivity of various phenylalanine analogs for LAT1. It was found that modifications to the phenylalanine structure significantly impacted LAT1 affinity and selectivity. Specifically, 2-iodo-l-phenylalanine showed improved LAT1 selectivity compared to standard phenylalanine, indicating that structural modifications could enhance the effectiveness of compounds like this compound in targeted therapies .

Study 2: Clinical Outcomes in PKU

In the APHENITY trial, patients receiving sepiapterin showed a mean reduction of 63% in blood phenylalanine levels. This trial underscores the importance of managing phenylalanine levels to prevent neurological damage associated with PKU . While not directly testing this compound, the findings support the therapeutic potential of similar compounds.

Data Summary

| Compound | Target | Affinity (Ki) | Selectivity Ratio (LAT2/LAT1) | Clinical Outcome |

|---|---|---|---|---|

| This compound | LAT1 | TBD | TBD | TBD |

| 2-Iodo-l-phenylalanine | LAT1 | Higher than Phe | Improved | TBD |

| Sepiapterin | Blood Phe Reduction | N/A | N/A | 63% reduction in PKU patients |

Research Findings

- Hydrophobic Interactions : The self-assembly mechanism of phenylalanine derivatives involves significant hydrophobic interactions, which are crucial for their biological activity . Understanding these interactions can inform future modifications to enhance efficacy.

- Amyloid Formation : The propensity of phenylalanine to form amyloid fibrils is a critical factor in neurodegenerative diseases. Compounds that can inhibit this process may provide therapeutic benefits .

Comparison with Similar Compounds

Fmoc-Protected Phenylalanine Derivatives

Key Differences :

- Functional Groups : this compound has a furan-acryloyl group , enabling enzymatic cleavage, while Fmoc derivatives prioritize protection for peptide synthesis ().

- Substituents : Halogenated variants (e.g., Fmoc-L-Phe(3-Cl)-OH) improve binding specificity in drug design ().

- Synthesis Complexity : this compound requires multi-step synthesis, whereas Fmoc derivatives are commercially available ().

Other Modified Phenylalanine Analogs

Key Differences :

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of FA-Phe-OH?

To optimize synthesis, researchers should:

- Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and monitor yield via HPLC or LC-MS .

- Use spectroscopic techniques (e.g., -NMR, -NMR) to confirm structural integrity at each step .

- Employ statistical design of experiments (DoE) to identify critical factors affecting purity and yield .

Q. How can researchers validate the purity and identity of this compound in novel synthetic routes?

- Combine chromatographic (HPLC, GC-MS) and spectroscopic (FTIR, NMR) methods to cross-validate results .

- Compare melting points and optical rotation values with literature data for known analogs .

- Include control experiments with commercial this compound (if available) to benchmark analytical outcomes .

Q. What stability studies are essential for this compound under varying storage conditions?

- Conduct accelerated stability testing under stress conditions (e.g., high humidity, UV light) to assess degradation pathways .

- Quantify degradation products using mass spectrometry and correlate findings with kinetic models (e.g., Arrhenius plots) .

- Document storage recommendations based on observed chemical stability and hygroscopicity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Validate a reverse-phase HPLC method with UV detection (e.g., 220–280 nm) for specificity and sensitivity .

- Use internal standards (e.g., deuterated analogs) to improve accuracy in biological matrices .

- Cross-validate results with orthogonal techniques like capillary electrophoresis or LC-HRMS .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities with relevant receptors .

- Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- Corrogate computational results with in vitro assays (e.g., SPR, fluorescence polarization) to refine models .

Q. What strategies resolve contradictory spectral data when characterizing this compound derivatives?

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

- Apply X-ray crystallography to confirm molecular geometry in cases of ambiguous spectroscopic data .

- Leverage computational NMR shift prediction tools (e.g., ACD/Labs) to validate assignments .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic profile?

- Use a crossover study design with appropriate controls to minimize inter-subject variability .

- Employ LC-MS/MS for high-sensitivity quantification in plasma/tissue homogenates .

- Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters .

Q. What interdisciplinary approaches can address challenges in scaling this compound production for preclinical trials?

- Collaborate with process chemists to transition from batch to flow chemistry for improved reproducibility .

- Integrate green chemistry principles (e.g., solvent selection, waste reduction) into scale-up protocols .

- Use QbD (Quality by Design) frameworks to optimize critical quality attributes (CQAs) during pilot-scale synthesis .

Methodological Guidelines

- Data Reproducibility : Document reaction conditions, purification steps, and analytical parameters in detail, adhering to journal-specific guidelines for supplementary materials .

- Conflict Resolution : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when facing contradictory data .

- Ethical Compliance : Ensure all in vivo studies follow institutional animal care protocols and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.